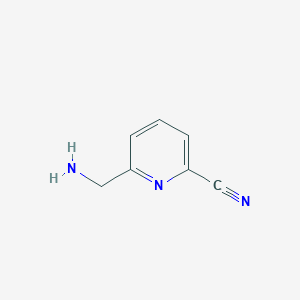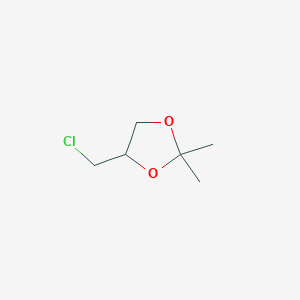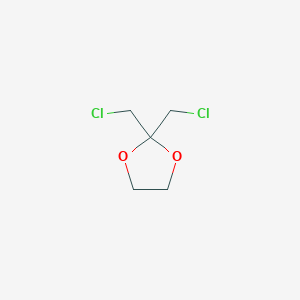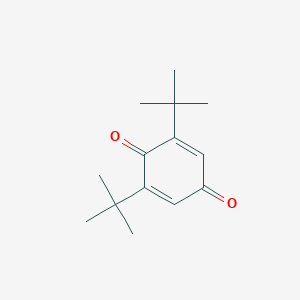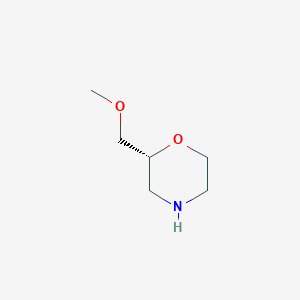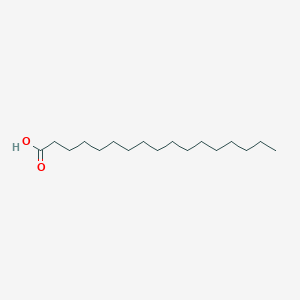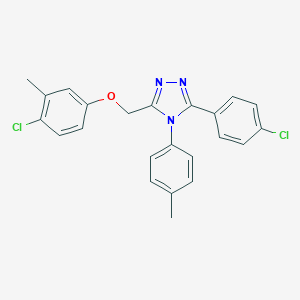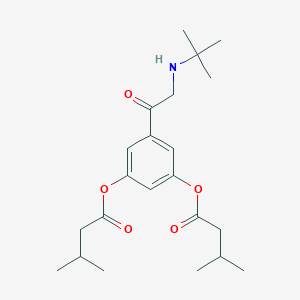
Diisovaleryl tert-butalone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisovaleryl tert-butalone (DIVTB) is a chemical compound that belongs to the class of tert-butyl ketones. It is widely used in scientific research as a reagent in organic synthesis and as a probe for studying various biochemical and physiological processes. In
Mecanismo De Acción
Diisovaleryl tert-butalone is a competitive inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents the substrate, acetylcholine, from binding. This results in a decrease in the activity of acetylcholinesterase, which can have a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Diisovaleryl tert-butalone are primarily related to its inhibition of acetylcholinesterase. Acetylcholine is an important neurotransmitter that is involved in a range of physiological processes, including muscle contraction, heart rate regulation, and memory formation. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have both beneficial and harmful effects. For example, inhibition of acetylcholinesterase is the basis for the treatment of Alzheimer's disease, but can also lead to toxicity in certain situations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diisovaleryl tert-butalone in lab experiments is its versatility. It can be used in a range of applications, from organic synthesis to enzyme assays. Additionally, Diisovaleryl tert-butalone is relatively easy to synthesize and is readily available from chemical suppliers.
One limitation of using Diisovaleryl tert-butalone is its potential toxicity. As an acetylcholinesterase inhibitor, it can lead to harmful effects if not handled properly. Additionally, Diisovaleryl tert-butalone can be expensive, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Diisovaleryl tert-butalone. One area of interest is the development of new synthetic methods for producing Diisovaleryl tert-butalone and related compounds. Additionally, there is ongoing research into the use of Diisovaleryl tert-butalone as a tool for studying the function of acetylcholinesterase and related enzymes. Finally, there is interest in exploring the potential therapeutic applications of Diisovaleryl tert-butalone in treating diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
Diisovaleryl tert-butalone can be synthesized by reacting isovaleryl chloride with tert-butyl lithium in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction, followed by an elimination reaction to yield Diisovaleryl tert-butalone. The synthesis method is relatively straightforward and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
Diisovaleryl tert-butalone is a versatile reagent that can be used in a wide range of scientific research applications. It is commonly used as a building block in organic synthesis to create more complex molecules. For example, Diisovaleryl tert-butalone can be used to synthesize chiral molecules, which are important in the pharmaceutical industry. Additionally, Diisovaleryl tert-butalone can be used as a probe to study the function of various enzymes and proteins. It has been used to study the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
Propiedades
Número CAS |
152504-55-7 |
|---|---|
Nombre del producto |
Diisovaleryl tert-butalone |
Fórmula molecular |
C22H33NO5 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C22H33NO5/c1-14(2)8-20(25)27-17-10-16(19(24)13-23-22(5,6)7)11-18(12-17)28-21(26)9-15(3)4/h10-12,14-15,23H,8-9,13H2,1-7H3 |
Clave InChI |
AGAFCHCRTOREFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
SMILES canónico |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
Sinónimos |
diisovaleryl tert-butalone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



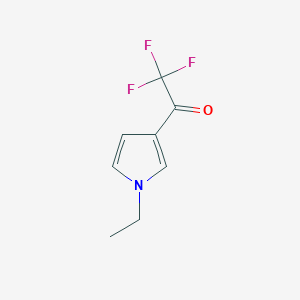
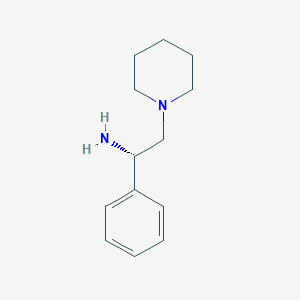
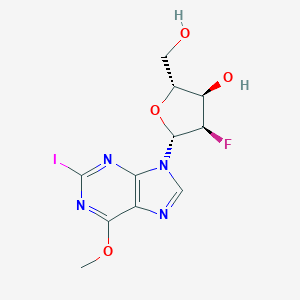
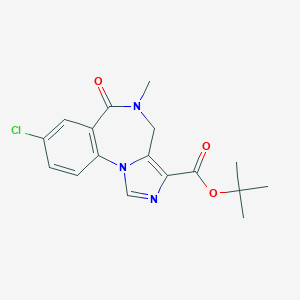
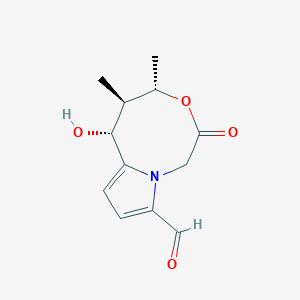
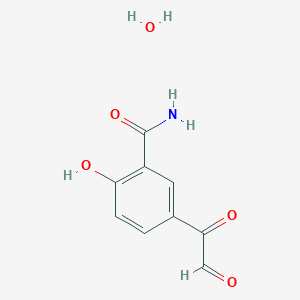
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
